4-Bromo-3-methyl-1H-pyrazol-5(4H)-one
CAS No.: 51395-52-9
Cat. No.: VC1968360
Molecular Formula: C4H5BrN2O
Molecular Weight: 177 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51395-52-9 |
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Molecular Formula | C4H5BrN2O |
Molecular Weight | 177 g/mol |
IUPAC Name | 4-bromo-3-methyl-1,4-dihydropyrazol-5-one |
Standard InChI | InChI=1S/C4H5BrN2O/c1-2-3(5)4(8)7-6-2/h3H,1H3,(H,7,8) |
Standard InChI Key | PFZZZDVWAXUXGE-UHFFFAOYSA-N |
SMILES | CC1=NNC(=O)C1Br |
Canonical SMILES | CC1=NNC(=O)C1Br |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
4-Bromo-3-methyl-1H-pyrazol-5(4H)-one features a five-membered pyrazole ring containing two adjacent nitrogen atoms with specific substitution patterns. The structural composition includes a bromine atom at the 4-position, a methyl group at the 3-position, and a carbonyl group at the 5-position. This arrangement gives the molecule distinctive chemical and biological properties that differentiate it from other pyrazolone derivatives.
The compound is identified by several synonyms in chemical databases, including:
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4-bromo-3-methyl-1H-pyrazol-5(4H)-one
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4-bromo-3-methyl-1H-pyrazol-5-one
Physical and Chemical Properties
The key physical and chemical properties of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one are summarized in Table 1.
The presence of the bromine atom at the 4-position significantly influences the compound's reactivity profile. The electronegative bromine creates an electron-deficient center, making it susceptible to nucleophilic attacks and suitable for various cross-coupling reactions. Additionally, the carbonyl group at the 5-position contributes to the compound's ability to participate in hydrogen bonding and other intermolecular interactions.
Tautomerism
Like other pyrazolones, 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one exhibits tautomerism, existing in multiple forms in solution. The primary tautomeric forms include the 5-hydroxypyrazole form and the 5-ketopyrazoline form. This tautomeric behavior influences its reactivity, solubility, and biological activity profiles . The tautomeric equilibrium is sensitive to solvent polarity, pH, and temperature, which can be exploited in various chemical transformations.
Synthesis Methods
Traditional Synthetic Approaches
The synthesis of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one typically follows a two-step process:
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Formation of the pyrazolone core
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Regioselective bromination at the 4-position
The most common approach begins with the synthesis of 3-methyl-1H-pyrazol-5(4H)-one, which serves as the precursor. As reported in the literature, this precursor can be prepared by reacting ethyl acetoacetate with hydrazine hydrate in ethanol:
"Synthesis of 3-methyl-1H-pyrazol-5(4H)-one (1) This compound was prepared according to the reported method by the reaction of ethyl acetoacetate with hydrazine hydrate in presence of ethanol to form 3-methyl-1H-pyrazol-5(4H)-one yield 89%; mp 222-225 °C; IR υ 1650 (C=O) 1542 (C=N) 3380cm-1 (NH)."
Bromination Step
Following the formation of 3-methyl-1H-pyrazol-5(4H)-one, selective bromination at the 4-position can be achieved using various brominating agents. This step is critical for obtaining the target compound with high regioselectivity and yield. Several brominating agents can be employed:
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N-Bromosuccinimide (NBS) in an appropriate solvent
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Bromine in acetic acid
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Bromine in chloroform with a suitable catalyst
The reaction conditions must be carefully controlled to avoid over-bromination, which would lead to dibromo derivatives such as 4,4-Dibromo-3-methyl-2-pyrazolin-5-one (mentioned in the literature) . Selective mono-bromination typically requires precise temperature control and stoichiometric amounts of the brominating agent.
Alternative Synthetic Pathways
Alternative approaches to synthesizing 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one may include:
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Direct cyclization of brominated β-ketoesters with hydrazine
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Modification of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one through selective debromination
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Cross-coupling reactions using appropriately functionalized precursors
These alternative methods may offer advantages in terms of yield, selectivity, or accessibility of starting materials, depending on the specific requirements of the synthesis.
Biological Activities
Antimicrobial Properties
Brominated pyrazoles often exhibit antimicrobial activities, suggesting that 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one may possess antibacterial and antifungal properties. The presence of the bromine atom often enhances these activities by increasing the compound's lipophilicity and its ability to interact with biological targets.
Studies on related compounds have shown that halogenated heterocycles can effectively inhibit bacterial and fungal growth through various mechanisms, including disruption of cell membrane integrity and inhibition of essential enzymatic processes.
Anti-inflammatory and Analgesic Activity
The pyrazolone scaffold is known for its anti-inflammatory and analgesic properties, as evidenced by commercially available drugs such as antipyrine and dipyrone. The specific substitution pattern in 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one may modulate these activities, potentially offering advantages in terms of efficacy or side effect profile.
Table 2 summarizes the potential biological activities of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one based on the activities reported for structurally similar compounds.
Synthetic Applications
As a Building Block in Organic Synthesis
The presence of the bromine atom at the 4-position makes 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one valuable as a synthetic intermediate in the preparation of more complex molecules. The C-Br bond can participate in various transition metal-catalyzed cross-coupling reactions:
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Suzuki-Miyaura coupling with boronic acids or esters
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Sonogashira coupling with terminal alkynes
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Heck coupling with alkenes
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Negishi coupling with organozinc compounds
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectroscopic profile of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one provides valuable structural information. While specific NMR data for this exact compound is limited in the literature, the expected spectral features can be inferred from related compounds.
In the ¹H NMR spectrum, key signals would include:
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A singlet at approximately δ 2.0-2.4 ppm for the methyl group at the 3-position
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A broad singlet at approximately δ 10.0-12.0 ppm for the NH proton
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No signal for the 4-position proton (replaced by bromine)
The ¹³C NMR spectrum would typically show:
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A signal at approximately δ 12-15 ppm for the methyl carbon
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A signal at approximately δ 90-100 ppm for the C-4 position (bearing the bromine)
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A signal at approximately δ 140-150 ppm for the C-3 position
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A signal at approximately δ 170-180 ppm for the carbonyl carbon
Infrared (IR) Spectroscopy
The IR spectrum of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one would typically show characteristic absorption bands:
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NH stretching at approximately 3200-3400 cm⁻¹
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C=O stretching at approximately 1650-1700 cm⁻¹
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C=N stretching at approximately 1550-1600 cm⁻¹
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C-Br stretching at approximately 550-650 cm⁻¹
Based on data for related compounds, the typical IR absorption pattern would resemble that of 3-methyl-1H-pyrazol-5(4H)-one, which shows "IR υ 1650 (C=O) 1542 (C=N) 3380cm⁻¹ (NH)" .
Mass Spectrometry
In mass spectrometry, 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one would exhibit a characteristic isotope pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately 1:1 ratio). The molecular ion peaks would appear at m/z = 176 and 178, corresponding to the two bromine isotopes.
Crystal Structure and Solid-State Properties
Crystal Packing and Intermolecular Interactions
While specific crystallographic data for 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one is limited in the literature, insights can be gained from studies on related brominated heterocycles. For instance, research on brominated pyrazoles indicates that these compounds often exhibit interesting packing arrangements in the solid state.
"As in the crystal structure of [related compounds], in the title molecule there are no Br⋯Br interactions. But, in the crystal structures of [other related compounds] the Br⋯Br interaction of type I is present."
The absence or presence of Br⋯Br interactions can significantly influence the three-dimensional arrangement of molecules in the crystal lattice and subsequently affect physical properties such as melting point and solubility.
Hydrogen Bonding Networks
Pyrazolones typically form hydrogen bonding networks in the solid state through their NH and C=O functionalities. In 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one, the NH group can act as a hydrogen bond donor, while the carbonyl oxygen can serve as a hydrogen bond acceptor. These interactions likely contribute to the compound's crystal packing and physical properties.
Studies on related compounds have demonstrated that "Molecules of the title compound are connected through the N1–H1⋯N2" hydrogen bonding interactions , suggesting similar patterns might be observed in the crystal structure of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one.
Research Applications and Future Perspectives
Current Research Applications
4-Bromo-3-methyl-1H-pyrazol-5(4H)-one and structurally similar compounds have found applications in various research areas:
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As building blocks in the synthesis of bioactive molecules
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In the development of anticancer agents
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As intermediates in the preparation of antimicrobial compounds
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In cross-coupling methodology development
Research involving brominated pyrazoles has demonstrated their utility in one-pot multi-step syntheses, as evidenced by studies such as the "Sequential one-pot three-step synthesis of polysubstituted 4-(5..." , highlighting the synthetic versatility of these compounds.
Future Research Directions
Several promising research directions can be identified for 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one:
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Comprehensive evaluation of its anticancer activity against various cell lines
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Investigation of its antimicrobial properties against resistant strains
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Development of novel synthetic methodologies utilizing it as a key intermediate
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Exploration of its coordination chemistry with various metals
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Structure-activity relationship studies to optimize biological activities
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